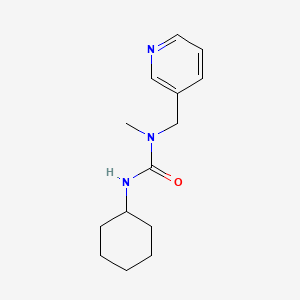
N-(3-acetamidophenyl)-2-(5-methylpyridin-2-yl)sulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetamidophenyl)-2-(5-methylpyridin-2-yl)sulfanylacetamide, also known as AMPSA, is a novel compound with potential applications in scientific research. It is a sulfhydryl-containing compound that has been shown to exhibit antioxidant and anti-inflammatory properties.
作用机制
N-(3-acetamidophenyl)-2-(5-methylpyridin-2-yl)sulfanylacetamide exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines. It also modulates the expression of genes involved in oxidative stress and inflammation pathways.
Biochemical and Physiological Effects:
N-(3-acetamidophenyl)-2-(5-methylpyridin-2-yl)sulfanylacetamide has been shown to exhibit antioxidant and anti-inflammatory effects in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, N-(3-acetamidophenyl)-2-(5-methylpyridin-2-yl)sulfanylacetamide has been shown to have a low toxicity profile, making it a safe compound for use in scientific research.
实验室实验的优点和局限性
N-(3-acetamidophenyl)-2-(5-methylpyridin-2-yl)sulfanylacetamide has several advantages for use in lab experiments. It is a novel compound with potential applications in various fields of scientific research. It has been shown to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of oxidative stress-related diseases. Additionally, it has a low toxicity profile, making it a safe compound for use in scientific research.
However, there are also some limitations to the use of N-(3-acetamidophenyl)-2-(5-methylpyridin-2-yl)sulfanylacetamide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, the synthesis method of N-(3-acetamidophenyl)-2-(5-methylpyridin-2-yl)sulfanylacetamide is complex and time-consuming, which may limit its widespread use in scientific research.
未来方向
There are several future directions for research on N-(3-acetamidophenyl)-2-(5-methylpyridin-2-yl)sulfanylacetamide. Firstly, more research is needed to fully understand its mechanism of action and potential applications in various fields of scientific research. Additionally, the development of more efficient and cost-effective synthesis methods for N-(3-acetamidophenyl)-2-(5-methylpyridin-2-yl)sulfanylacetamide would facilitate its widespread use in scientific research. Finally, further studies are needed to investigate the potential therapeutic applications of N-(3-acetamidophenyl)-2-(5-methylpyridin-2-yl)sulfanylacetamide in the treatment of oxidative stress-related diseases and neurological disorders.
合成方法
N-(3-acetamidophenyl)-2-(5-methylpyridin-2-yl)sulfanylacetamide can be synthesized through a multi-step process involving the reaction of 3-acetamidophenylboronic acid with 5-methylpyridin-2-ylmagnesium bromide, followed by the addition of sulfur and acetic anhydride. The final product is purified through column chromatography to obtain a white crystalline solid.
科学研究应用
N-(3-acetamidophenyl)-2-(5-methylpyridin-2-yl)sulfanylacetamide has potential applications in various fields of scientific research. It has been shown to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, N-(3-acetamidophenyl)-2-(5-methylpyridin-2-yl)sulfanylacetamide has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurological disorders.
属性
IUPAC Name |
N-(3-acetamidophenyl)-2-(5-methylpyridin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-6-7-16(17-9-11)22-10-15(21)19-14-5-3-4-13(8-14)18-12(2)20/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSILFCSYUWFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)SCC(=O)NC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

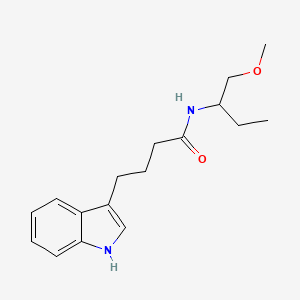
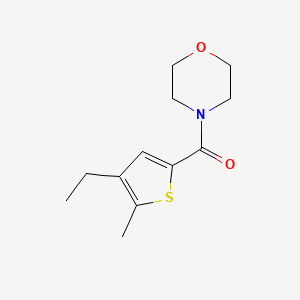

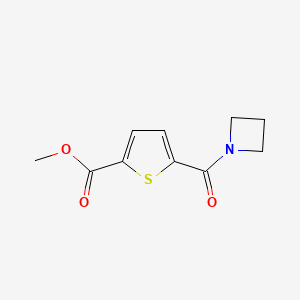
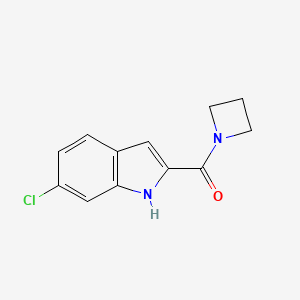
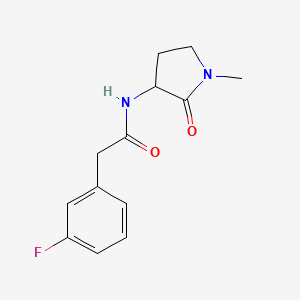
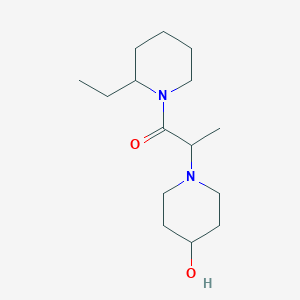
![4-[[2-(4-cyanopyridin-2-yl)sulfanylacetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7564700.png)

![N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7564714.png)
![3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7564720.png)
![1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7564726.png)
![(E)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenylprop-2-enamide](/img/structure/B7564730.png)
